An In-depth Technical Guide to the Chemical Properties and Applications of Trichloroheptylsilane
An In-depth Technical Guide to the Chemical Properties and Applications of Trichloroheptylsilane
<
This guide provides a comprehensive technical overview of trichloroheptylsilane (TCHS), a key organosilane compound. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical properties, reactivity, synthesis, and analytical protocols associated with TCHS. The content herein is structured to deliver not just data, but actionable, field-proven insights grounded in established scientific principles.
Introduction: The Significance of Trichloroheptylsilane
Trichloroheptylsilane, with the chemical formula C₇H₁₅Cl₃Si, belongs to the versatile class of organosilanes. These molecules are bifunctional, featuring a stable organic group (the heptyl chain) and a highly reactive silicon-based headgroup (the trichlorosilyl group). This unique structure allows TCHS to act as a powerful molecular bridge between organic and inorganic materials.
Its primary utility lies in surface modification, where it is used to create self-assembled monolayers (SAMs) on hydroxyl-rich surfaces like silica, glass, and metal oxides.[1][2] The heptyl chains orient away from the surface, transforming a hydrophilic substrate into a durable, hydrophobic one. This controlled alteration of surface energy is critical in applications ranging from anti-fouling coatings and specialized chromatography phases to the functionalization of nanoparticles for targeted drug delivery.
Core Physicochemical Properties
The physical and chemical characteristics of trichloroheptylsilane dictate its handling, reactivity, and application scope. The data presented below has been aggregated from leading chemical data sources.
| Property | Value |
| Molecular Formula | C₇H₁₅Cl₃Si |
| Molecular Weight | 245.64 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 224-226 °C |
| Density | 1.08 g/cm³ |
| Refractive Index (n²⁰/D) | 1.456 |
| CAS Number | 1067-18-1 |
Synthesis and Chemical Reactivity
The functionality of trichloroheptylsilane is fundamentally linked to its synthesis and subsequent reactions, which are dominated by the chemistry of the silicon-chlorine bonds.
Synthesis via Hydrosilylation
The most prevalent industrial synthesis of trichloroheptylsilane is the hydrosilylation of 1-heptene with trichlorosilane (HSiCl₃).[3] This reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across the double bond of the alkene.
Reaction: CH₂(CH₂)₄CH=CH₂ + HSiCl₃ → CH₃(CH₂)₆SiCl₃
This process is typically catalyzed by transition metals, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.[4] While effective, these catalysts can be expensive and difficult to remove completely from the final product.[5] Recent research has focused on developing more efficient and selective catalysts, such as specific rhodium(I) complexes, to improve turnover numbers and minimize side reactions.[3][4][6]
Dominant Reactivity: Hydrolysis and Condensation
The cornerstone of trichloroheptylsilane's utility is the high reactivity of its Si-Cl bonds. These bonds are exceptionally susceptible to hydrolysis, reacting vigorously with even trace amounts of water.[7][8] This reactivity is the driving force behind its use in forming self-assembled monolayers.
Causality: The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) polarizes the Si-Cl bond, making the silicon atom highly electrophilic and a prime target for nucleophilic attack by water.
The process occurs in two primary stages:
-
Hydrolysis: The three Si-Cl bonds are sequentially replaced by hydroxyl groups (Si-OH), forming heptylsilanetriol and releasing hydrochloric acid (HCl) as a byproduct.[8][9][10] CH₃(CH₂)₆SiCl₃ + 3H₂O → CH₃(CH₂)₆Si(OH)₃ + 3HCl
-
Condensation: The newly formed, highly reactive silanol groups (Si-OH) condense with each other (intermolecularly) and with hydroxyl groups on a substrate surface (e.g., Si-OH on silica). This forms stable, covalent siloxane bonds (Si-O-Si).[11][12] 2 CH₃(CH₂)₆Si(OH)₃ → (HO)₂Si(C₇H₁₅)-O-Si(C₇H₁₅)(OH)₂ + H₂O (intermolecular) CH₃(CH₂)₆Si(OH)₃ + HO-Substrate → CH₃(CH₂)₆Si(OH)₂-O-Substrate + H₂O (surface grafting)
This combined hydrolysis and condensation cascade results in a durable, cross-linked polysiloxane network covalently bonded to the substrate.[10] The resulting self-assembled monolayers are stable against many organic solvents and acidic solutions, though they can degrade under basic conditions.[13]
Analytical Characterization Protocols
Confirming the identity, purity, and successful application of trichloroheptylsilane requires a multi-faceted analytical approach. The following protocols are standard in a research setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation and purity assessment of TCHS.
-
¹H NMR: Provides information on the protons within the heptyl chain. The spectrum is expected to show a triplet for the terminal methyl group (CH₃), a triplet for the methylene group adjacent to the silicon atom (α-CH₂), and a complex multiplet for the remaining methylene groups. The chemical shifts are influenced by the electronegative SiCl₃ group.[14][15]
-
¹³C NMR: Confirms the carbon backbone of the heptyl group.
-
²⁹Si NMR: This is a definitive technique for confirming the silicon environment. For pure trichloroheptylsilane, a single resonance is expected in the region characteristic of alkyltrichlorosilanes. The chemical shift for the parent compound, trichlorosilane (HSiCl₃), provides a useful reference point.[16][17]
Self-Validation: A pure sample will show the expected peaks with correct integration values in ¹H NMR and single, sharp resonances in ¹³C and ²⁹Si NMR. Impurities, such as isomers from synthesis or hydrolysis products (silanols, siloxanes), will present additional, identifiable peaks.
Protocol: Purity Assessment by ¹H NMR
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), carefully dissolve ~10-20 mg of trichloroheptylsilane in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃). Causality: TCHS reacts with atmospheric moisture, so an inert environment is critical to prevent sample degradation.
-
Internal Standard: Add a known amount of an inert internal standard (e.g., mesitylene or 1,3,5-trichlorobenzene) for quantitative analysis if required.
-
Data Acquisition: Transfer the solution to a dry NMR tube and seal it. Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: Process the spectrum. Identify the characteristic peaks for the heptyl chain. Compare the integration of these peaks to any impurity peaks to determine the relative purity.
Experimental Workflow: Surface Modification
Creating a hydrophobic surface using trichloroheptylsilane is a common application. This workflow ensures the formation of a high-quality self-assembled monolayer.
Detailed Protocol: Formation of a TCHS SAM on a Silica Wafer
-
Substrate Cleaning (Critical Step):
-
Sonicate the silica wafer in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic contaminants.
-
Rinse thoroughly with deionized water.
-
Immerse the wafer in a Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes. (EXTREME CAUTION: Piranha solution is highly corrosive and reactive) . Causality: This step removes residual organic material and, crucially, hydroxylates the surface, creating the Si-OH groups necessary for silane reaction.
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization Reaction:
-
Prepare a 1-5 mM solution of trichloroheptylsilane in an anhydrous non-polar solvent (e.g., toluene or hexane) inside a glovebox or under inert gas flow. Causality: Anhydrous conditions prevent premature hydrolysis and polymerization of TCHS in the solution, which would lead to a disordered, clumpy coating.
-
Immerse the clean, dry silica wafer in the TCHS solution for 1-2 hours at room temperature.
-
-
Post-Reaction Curing and Cleaning:
-
Remove the wafer from the solution and rinse with the pure anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules.
-
Sonicate briefly (1-2 minutes) in the same solvent to ensure a clean monolayer.
-
Cure the wafer in an oven at 110-120 °C for 1 hour. Causality: Curing drives the condensation reaction to completion, promoting cross-linking between adjacent silane molecules and strengthening the bond to the surface, resulting in a more robust monolayer.
-
-
Verification (Self-Validation):
-
The success of the coating is immediately evident by a change in surface properties. A water droplet placed on the surface should bead up with a high contact angle (>100°), confirming the transformation from a hydrophilic to a hydrophobic surface.[18]
-
Safety and Handling
Trichloroheptylsilane is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Reactivity: It reacts violently with water, alcohols, and other protic solvents, releasing corrosive hydrogen chloride gas.[7] All handling should be performed under anhydrous conditions and preferably under an inert atmosphere.
-
Health Hazards: TCHS is corrosive to the skin, eyes, and respiratory tract. Inhalation or contact can cause severe burns.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat.[19] Work should be conducted in a well-ventilated fume hood.[19]
Conclusion
Trichloroheptylsilane is a powerful surface-modifying agent whose utility is derived directly from the high reactivity of its trichlorosilyl headgroup. A thorough understanding of its core chemical properties, particularly its propensity for hydrolysis and condensation, is essential for its effective application. By following validated protocols for synthesis, handling, and application, researchers can reliably harness TCHS to engineer surfaces with precisely controlled hydrophobicity, a critical capability in advanced materials science and biomedical engineering.
References
-
Wikipedia. Trichlorosilane. [Link]
-
ResearchGate. Surface Modification of Silicate Glass Using 3-(Mercaptopropyl)trimethoxysilane for Thiol-Ene Polymerization. [Link]
-
Carl ROTH. Safety Data Sheet: Trimethylchlorosilane. [Link]
-
National Institutes of Health (NIH). The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane.... [Link]
-
ResearchGate. 1H and 29Si NMR spectra of catalyst 17 and excess HSiCl3. [Link]
-
MDPI. Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. [Link]
- Google Patents. DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound....
-
ResearchGate. Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]
-
Gelest, Inc. Hydrophobicity-Hydrophilicty and Silane Surface Modification. [Link]
- Google Patents. US7208617B2 - Hydrolysis of chlorosilanes.
-
YouTube. Reaction of SiCl4 and Water (Hydrolysis). [Link]
-
ResearchGate. Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. [Link]
-
PubMed. Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]
-
ResearchGate. Hydrolysis and condensation of silanes in aqueous solutions. [Link]
-
National Institutes of Health (NIH). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. [Link]
-
ScienceDirect. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. [Link]
-
SpectraBase. Chloro-trimethylsilane - Spectra. [Link]
-
National Institutes of Health (NIH). Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]
-
SpectraBase. Chlorotriethylsilane - ¹H NMR Spectrum. [Link]
-
SpectraBase. Trichlorosilane - ²⁹Si NMR Chemical Shifts. [Link]
-
SpectraBase. Chlorotriisopropylsilane - ¹H NMR Spectrum. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group, so that silicon-hydrogen bonds of trichlorosilane are activated with carbon bonded nitrogen atoms - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. OCTADECYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. youtube.com [youtube.com]
- 9. US7208617B2 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 13. researchgate.net [researchgate.net]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
- 18. gelest.com [gelest.com]
- 19. carlroth.com:443 [carlroth.com:443]
